

Dehydrovomifoliol: A Historical and Technical Overview of its Discovery and Early Research

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Compound of Interest

Compound Name: *Dehydrovomifoliol*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, a C13-norisoprenoid, is a naturally occurring plant metabolite with a range of reported biological activities. This technical guide provides an in-depth exploration of the discovery and historical research surrounding **dehydrovomifoliol**, focusing on its initial isolation, structural elucidation, and early synthesis. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

The discovery of **dehydrovomifoliol** is intricately linked to the intensive research on the plant hormone abscisic acid (ABA) and its metabolites in the late 1960s and early 1970s. While a singular definitive publication announcing its discovery is not readily apparent, the scientific literature of that era points to its identification as a naturally occurring metabolite of ABA.

Early investigations into the metabolic fate of ABA in various plant tissues led to the isolation and characterization of several related compounds. **Dehydrovomifoliol** was first reported as a metabolite of abscisic acid in tomato shoots.

Key Historical Milestones

While the precise first isolation paper is not definitively identified in the currently available indexed literature, the timeline of related discoveries suggests its identification occurred in the early 1970s. A pivotal moment in the early research of this compound was the first stereoselective synthesis of **(±)-dehydrovomifoliol**, accomplished by Kenji Mori in 1973. This synthesis was crucial for confirming the structure of the natural product and providing a means to obtain the compound for further study.[\[1\]](#)

Natural Occurrence

Following its initial discovery, **dehydrovomifoliol** has been isolated from a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. Some of the notable plant sources include:

- *Artemisia frigida*: A perennial herb used in traditional Chinese medicine.[\[2\]](#)[\[3\]](#)
- *Nitraria sibirica*: A fleshy edible fruit-bearing shrub.
- *Sanicula lamelligera*[\[4\]](#)
- *Prunus persica* (Peach)[\[4\]](#)
- *Litsea sessilis*[\[4\]](#)

Structural Elucidation

The determination of the chemical structure of **dehydrovomifoliol** was achieved through a combination of spectroscopic techniques available in the early 1970s, supplemented by chemical synthesis.

Spectroscopic Data

While the original spectroscopic data from the very first isolation is not readily available in modern databases, early publications and subsequent characterizations have established the following key spectral features.

Table 1: Physicochemical and Spectroscopic Data for **Dehydrovomifoliol**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₈ O ₃	[4]
Molecular Weight	222.28 g/mol	[4]
IUPAC Name	(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one	[4]

Note: The historical ¹H NMR and ¹³C NMR data from the initial discovery period are not available in the searched resources. The provided data is based on modern spectroscopic analysis, which confirms the established structure.

Historical Research and Early Synthesis

The early research on **dehydrovomifoliol** was largely focused on its chemical synthesis, which served to confirm its structure and provide material for biological testing.

The Mori Synthesis (1973)

The first reported synthesis of **(\pm)-dehydrovomifoliol** by Kenji Mori in 1973 was a significant achievement. The synthesis started from α -ionone and proceeded through several steps to yield the target molecule. This work was instrumental in confirming the proposed structure of **dehydrovomifoliol**.^[1]

Experimental Workflow for the Mori Synthesis of **(\pm)-Dehydrovomifoliol** (Conceptual)



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Caption: Conceptual workflow of the first synthesis of dl-**Dehydrovomifoliol**.

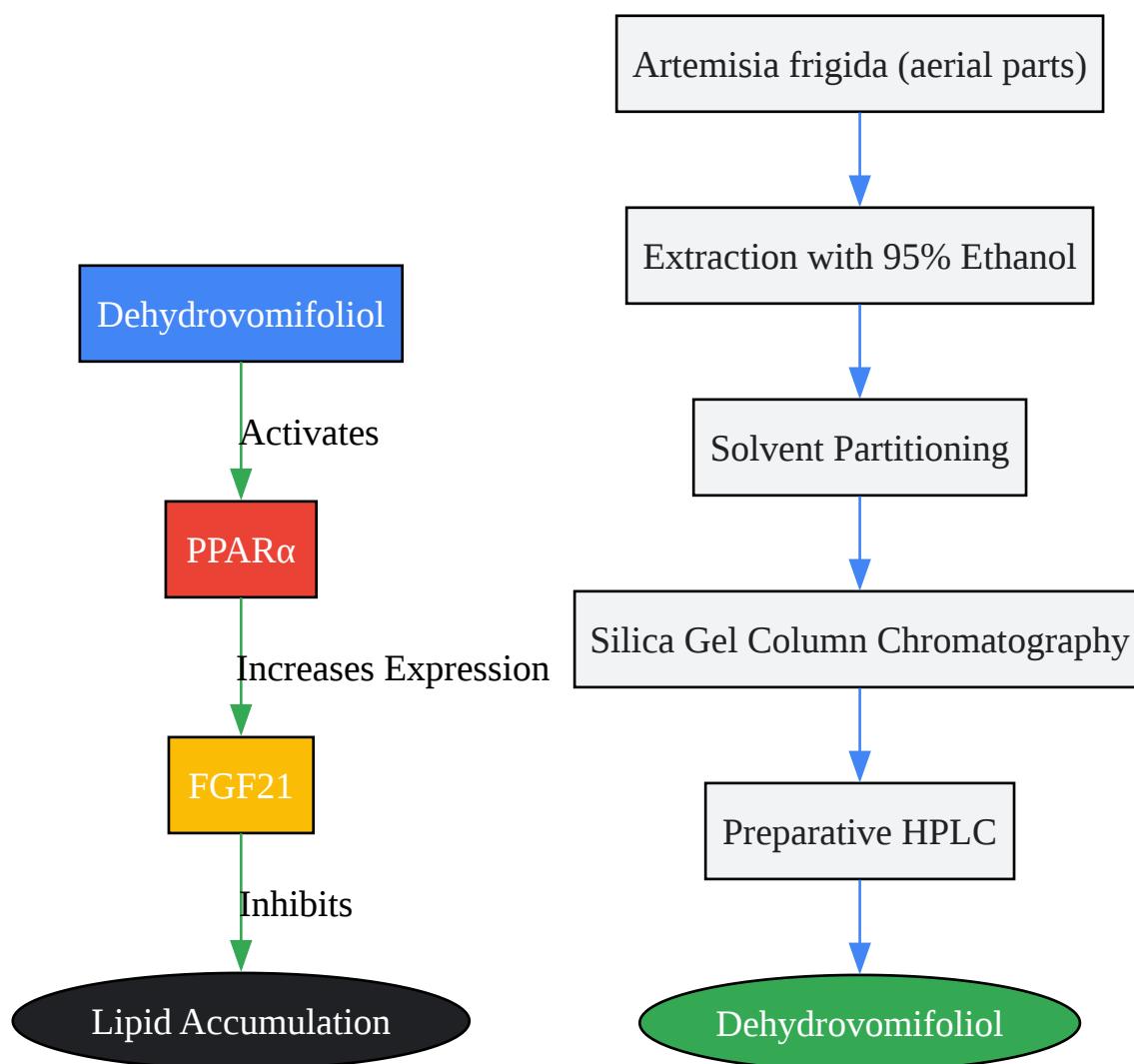
Early Biological Activity Studies

Initial interest in **dehydrovomifolol** and its parent compound, vomifolol, was often in the context of their relationship to the plant hormone abscisic acid and their potential role as plant growth regulators. More recent studies have explored a wider range of biological activities.

Signaling Pathways and Experimental Workflows

While the historical focus was on discovery and synthesis, modern research has begun to elucidate the biological mechanisms of **dehydrovomifolol**. For instance, recent studies have investigated its role in alleviating lipid accumulation in liver cells.

Signaling Pathway of **Dehydrovomifolol** in HepG2 Cells



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